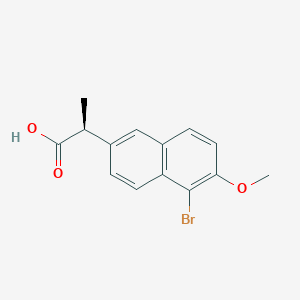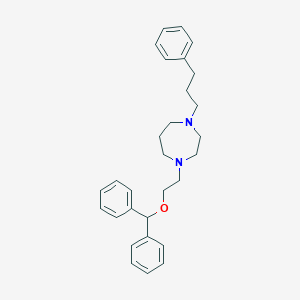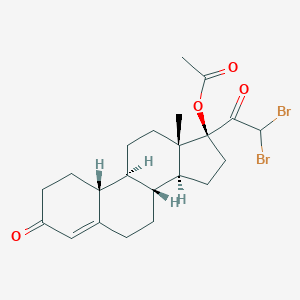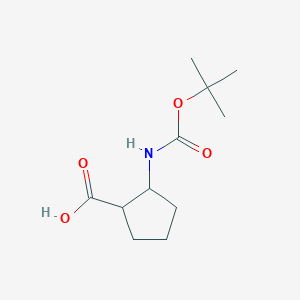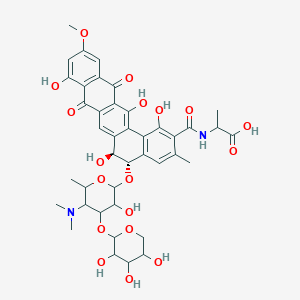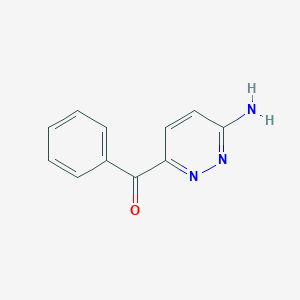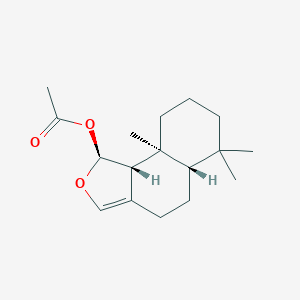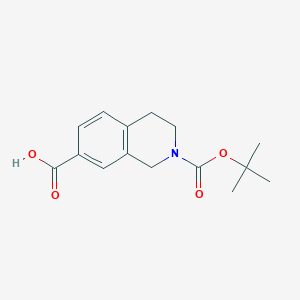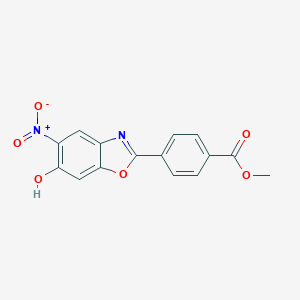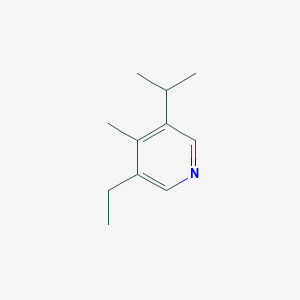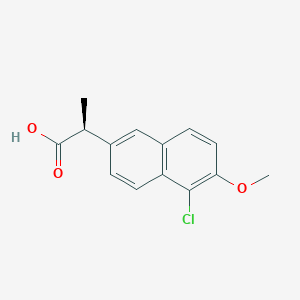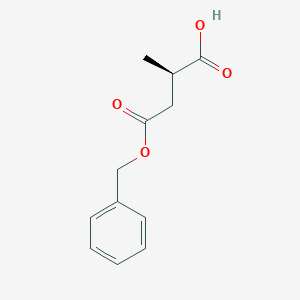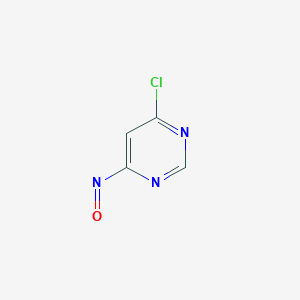
4-Chloro-6-nitrosopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-nitrosopyrimidine is a chemical compound that belongs to the pyrimidine family. It is a yellow crystalline solid that is used in various scientific research applications. The compound has a molecular formula of C4H2ClN3O2 and a molecular weight of 165.54 g/mol.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-nitrosopyrimidine is not well understood. However, it is believed that the compound interacts with various cellular components such as DNA and proteins, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1. DNA damage: 4-Chloro-6-nitrosopyrimidine has been shown to cause DNA damage in various studies. The compound can cause single-strand breaks, double-strand breaks, and oxidative damage to DNA.
2. Protein modification: The compound can modify various proteins in the cell, leading to changes in their function and activity.
3. Cell cycle arrest: 4-Chloro-6-nitrosopyrimidine has been shown to cause cell cycle arrest in various cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Advantages:
1. High yield: The synthesis of 4-Chloro-6-nitrosopyrimidine typically yields around 70-80%.
2. Versatile: The compound can be used in various scientific research applications.
3. Stable: The compound is stable under normal laboratory conditions.
Limitations:
1. Toxicity: The compound is toxic and should be handled with care.
2. Limited information: The mechanism of action of the compound is not well understood, limiting its use in certain applications.
3. Limited solubility: The compound has limited solubility in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
1. Development of new derivatives: Future research could focus on the development of new derivatives of 4-Chloro-6-nitrosopyrimidine with improved biological activity.
2. Elucidation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of the compound and its interaction with cellular components.
3. Use in drug discovery: The compound could be used in drug discovery programs to identify new compounds with potential therapeutic activity.
4. Development of new detection methods: Future research could focus on the development of new detection methods for the compound in biological samples.
Conclusion:
In conclusion, 4-Chloro-6-nitrosopyrimidine is a versatile compound that has various scientific research applications. The compound can be synthesized using a palladium-catalyzed reaction and has been shown to cause DNA damage, protein modification, and cell cycle arrest. While the compound has advantages such as high yield and stability, it also has limitations such as toxicity and limited solubility. Future research could focus on the development of new derivatives, elucidation of the mechanism of action, and use in drug discovery programs.
Synthesemethoden
The synthesis of 4-Chloro-6-nitrosopyrimidine involves the reaction of 4-chloro-6-nitropyrimidine with sodium hypophosphite in the presence of a palladium catalyst. The reaction takes place in a solvent such as ethanol or water and requires a temperature of around 80-90°C. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-nitrosopyrimidine is used in various scientific research applications such as:
1. As a precursor for the synthesis of other compounds: The compound is used as a starting material for the synthesis of other pyrimidine derivatives that have potential biological activity.
2. As a reagent for the detection of amino acids: The compound is used as a reagent for the detection of amino acids in various biological samples.
3. As a probe for the detection of DNA damage: The compound is used as a probe for the detection of DNA damage caused by various agents such as radiation and chemicals.
Eigenschaften
CAS-Nummer |
126827-22-3 |
|---|---|
Produktname |
4-Chloro-6-nitrosopyrimidine |
Molekularformel |
C4H2ClN3O |
Molekulargewicht |
143.53 g/mol |
IUPAC-Name |
4-chloro-6-nitrosopyrimidine |
InChI |
InChI=1S/C4H2ClN3O/c5-3-1-4(8-9)7-2-6-3/h1-2H |
InChI-Schlüssel |
PDFPMIRAPUIECQ-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1Cl)N=O |
Kanonische SMILES |
C1=C(N=CN=C1Cl)N=O |
Synonyme |
Pyrimidine, 4-chloro-6-nitroso- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)
